3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide
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Description
3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide is a chemical compound with the molecular formula C11H10F3NO2 . It is a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of similar compounds has been described in various patents and scientific literature. For instance, one method involves the reaction of isobutyryl methyl acetate with aniline, followed by aftertreatment . Another approach involves reacting 4-trifluoromethyl aniline with cyanoacetic acid ethyl ester, which is then reacted with sodium hydride in acetonitrile followed by acetyl chloride in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 245.066360 .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 367.8±42.0 °C at 760 mmHg, and a melting point of 152-156°C . It has a flash point of 176.2±27.9 °C . The LogP value, which represents the compound’s lipophilicity, is 2.29 .Scientific Research Applications
Polymer Science Applications
In polymer science, the phenylindane moiety, structurally related to the queried compound, has been incorporated into polyamides, showing remarkable solubility and thermal properties. These polyamides exhibit high gas permeability and selectivity, making them candidates for gas separation technologies (Yong Ding & B. Bikson, 2002).
Crystallography and Structural Analysis
Crystallography studies have elucidated the structures of carboxamides with similar functional groups, demonstrating their potential in forming stable crystal structures through intermolecular hydrogen bonding. These findings are essential for the design of new materials with specific physical and chemical properties (Guang-xiang Zhong et al., 2010).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, carboxamides similar to the compound have been explored for their reactivity and potential in forming complex organic molecules. For example, acylation reactions involving tertiary carboxamides have been studied for the formation of 1-acyloxyiminium salts, contributing to the synthesis of novel organic compounds (W. Bottomley & G. Boyd, 1980).
Antitumoral Activities
Some compounds structurally related to the queried molecule have been synthesized and shown distinct inhibitory capacities against cancer cell lines, indicating potential applications in developing new antitumor agents (X. Ji et al., 2018).
Advanced Materials
The integration of similar carboxamide structures into polymeric systems has led to the development of materials with unique properties, such as pseudorotaxanes, rotaxanes, and catenanes, showcasing applications in molecular machines and advanced material design (H. Gibson et al., 2004).
Properties
IUPAC Name |
3-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroindene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-16(23)14-9-15(22)13-4-2-1-3-12(13)14/h1-8,14H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLSSPXPANJRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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